molecular formula C11H9O6- B13403469 2-(2-Carboxyethoxycarbonyl)benzoate

2-(2-Carboxyethoxycarbonyl)benzoate

Cat. No.: B13403469
M. Wt: 237.18 g/mol
InChI Key: OSXPVFSMSBQPBU-UHFFFAOYSA-M
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Description

2-(2-Carboxyethoxycarbonyl)benzoate is a benzoic acid derivative characterized by a carboxyethoxycarbonyl substituent at the 2-position of the benzene ring. This compound belongs to a class of esters and carboxylic acids with applications in organic synthesis, pharmaceuticals, and polymer chemistry. Its structure combines a benzoate core with a flexible ethoxycarbonyl chain terminated by a carboxylic acid group, enabling diverse reactivity, such as hydrolysis or conjugation.

Properties

Molecular Formula

C11H9O6-

Molecular Weight

237.18 g/mol

IUPAC Name

2-(2-carboxyethoxycarbonyl)benzoate

InChI

InChI=1S/C11H10O6/c12-9(13)5-6-17-11(16)8-4-2-1-3-7(8)10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15)/p-1

InChI Key

OSXPVFSMSBQPBU-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C(=C1)C(=O)[O-])C(=O)OCCC(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Mono(2-carboxyethyl) Phthalate undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from this reaction are carboxylic acids and ketones.

    Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride. The primary products are alcohols and alkanes.

    Substitution: Substitution reactions can occur under various conditions, often involving nucleophiles such as hydroxide ions or amines.

Mechanism of Action

The mechanism of action of Mono(2-carboxyethyl) Phthalate involves its interaction with nuclear receptors, particularly the peroxisome proliferator-activated receptors (PPARs). These receptors play a crucial role in regulating gene expression related to lipid metabolism and inflammation . The compound can also interfere with hormone synthesis, transport, and metabolism, leading to various health effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Functional Group Effects

The 2-position substitution on the benzoate ring is a common feature among analogs, but the nature of the substituent significantly alters chemical behavior:

  • 2-Ethoxybenzoic acid (CAS 134-11-2) : Lacks the carboxyethoxycarbonyl chain, featuring only an ethoxy group. This simplification reduces steric hindrance and enhances stability but limits its utility in reactions requiring bifunctional groups .
  • Ethyl 2-methoxybenzoate (CAS 7335-26-4): Contains a methoxy group instead of the carboxyethoxycarbonyl chain. The methoxy group increases hydrophobicity, as evidenced by its solubility in ethanol (1:3 v/v) .

Reactivity and Stability

  • Hydrolysis Sensitivity: Compounds like methyl 2-({hydroxy[2-(1H-imidazol-2-yl)phenoxy]phosphoryl}oxy)benzoate () undergo hydrolysis via mechanisms involving ester cleavage. Similarly, 2-(2-Carboxyethoxycarbonyl)benzoate’s ester groups are likely susceptible to hydrolysis under acidic or basic conditions, enabling controlled degradation or functionalization .
  • Thermal Stability : Ethyl 2-acetylbenzoate (CAS 1248462-73-8) exhibits a boiling point of ~291°C, suggesting that acetyl substituents enhance thermal resistance compared to carboxyethoxycarbonyl groups, which may decompose at lower temperatures due to carboxylic acid liberation .

Data Table: Key Properties of Analogous Compounds

Compound Name CAS Number Molecular Formula Substituent Position/Group Molecular Weight Key Applications
2-(2-Carboxyethoxycarbonyl)benzoate Not Provided C₁₁H₁₀O₆ 2-(Carboxyethoxycarbonyl) 238.19 (calc.) Polymer chemistry, drug delivery
2-Ethoxybenzoic acid 134-11-2 C₉H₁₀O₃ 2-Ethoxy 166.18 Pharmaceutical intermediates
Ethyl 2-methoxybenzoate 7335-26-4 C₁₀H₁₂O₃ 2-Methoxy 180.20 Flavor/fragrance industry
4-((2-Hydroxyethoxy)carbonyl)benzoic acid 1137-99-1 C₁₀H₁₀O₅ 4-(Hydroxyethoxycarbonyl) 210.18 Hydrogel synthesis
Ethyl 2-acetylbenzoate 1248462-73-8 C₁₁H₁₂O₃ 2-Acetyl 192.21 Organic synthesis intermediates

Research Findings and Mechanistic Insights

  • Hydrolysis Pathways: Analogous esters (e.g., methyl 2-[(ethoxycarbonyl)amino]benzoate, CAS 83846-67-7) show that electron-withdrawing groups (e.g., carboxyethoxycarbonyl) accelerate hydrolysis rates compared to electron-donating groups (e.g., methoxy) .
  • Crystallography : Structural studies of 2-(2'-hydroxyphenyl)imidazole derivatives () suggest that bulky substituents at the 2-position hinder crystal packing, a factor relevant to 2-(2-Carboxyethoxycarbonyl)benzoate’s material properties .

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